Diicosyltetrasulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

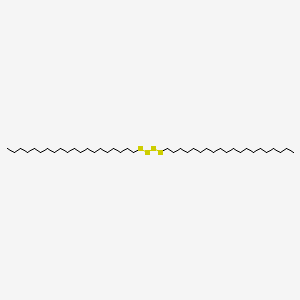

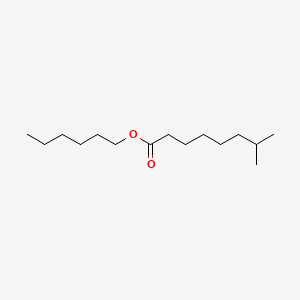

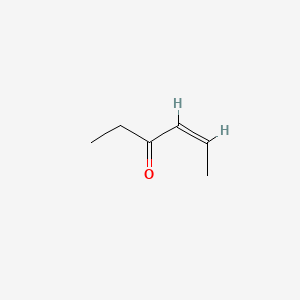

Le diicosyltétrasulfane est un composé organosulfuré de formule chimique (C_{40}H_{82}S_4). Il appartient à la famille des tétrasulfanes, caractérisés par la présence d'une chaîne de quatre atomes de soufre.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le diicosyltétrasulfane peut être synthétisé par réaction du disulfure de diicosyle avec du soufre élémentaire. La réaction se produit généralement dans des conditions douces, le disulfure et le soufre étant chauffés ensemble sous atmosphère inerte pour empêcher l'oxydation. La réaction peut être représentée comme suit : [ 2 \text{C}{20}\text{H}{41}\text{S}2 + S_2 \rightarrow \text{C}{40}\text{H}_{82}\text{S}_4 ]

Méthodes de production industrielle

La production industrielle de diicosyltétrasulfane implique des voies de synthèse similaires mais à plus grande échelle. Le processus nécessite un contrôle précis de la température et de la pression pour garantir un rendement élevé et une pureté optimale. L'utilisation de catalyseurs et de techniques de purification avancées peut encore améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le diicosyltétrasulfane subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent rompre les liaisons soufre-soufre, conduisant à la formation de thiols.

Substitution : Les atomes de soufre dans le diicosyltétrasulfane peuvent être substitués par d'autres atomes ou groupes, tels que des halogènes ou des groupes alkyles.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides. Les réactions sont généralement réalisées dans un solvant organique à température ambiante.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés dans des conditions anhydres.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs tels que le chlore ou le brome, tandis que l'alkylation peut être obtenue à l'aide d'halogénures d'alkyle en présence d'une base.

Produits principaux

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Dérivés halogénés ou alkylés du diicosyltétrasulfane.

Applications de recherche scientifique

Le diicosyltétrasulfane a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de composés soufrés.

Biologie : Des études ont exploré son potentiel comme agent antimicrobien en raison de sa capacité à perturber les membranes cellulaires microbiennes.

Médecine : Des recherches sont en cours sur son utilisation potentielle dans les systèmes d'administration de médicaments, en tirant parti de ses propriétés chimiques uniques pour améliorer la stabilité et l'efficacité des agents thérapeutiques.

Industrie : Il est utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements, où sa teneur en soufre peut conférer des propriétés souhaitables telles qu'une durabilité accrue et une résistance à la dégradation.

Mécanisme d'action

Le mécanisme par lequel le diicosyltétrasulfane exerce ses effets implique l'interaction de ses atomes de soufre avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut perturber les membranes cellulaires en interagissant avec les lipides membranaires, conduisant à la lyse cellulaire. Dans les réactions chimiques, les atomes de soufre peuvent former des liaisons avec d'autres atomes ou groupes, facilitant la formation de nouveaux composés.

Applications De Recherche Scientifique

Diicosyltetrasulfane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Research is ongoing into its potential use in drug delivery systems, leveraging its unique chemical properties to enhance the stability and efficacy of therapeutic agents.

Industry: It is used in the production of advanced materials, such as polymers and coatings, where its sulfur content can impart desirable properties like increased durability and resistance to degradation.

Mécanisme D'action

The mechanism by which diicosyltetrasulfane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. In biological systems, it can disrupt cell membranes by interacting with membrane lipids, leading to cell lysis. In chemical reactions, the sulfur atoms can form bonds with other atoms or groups, facilitating the formation of new compounds.

Comparaison Avec Des Composés Similaires

Composés similaires

Disulfure de diicosyle : Structure similaire mais ne contient que deux atomes de soufre.

Tétrasulfane de dioctadécyle : Un autre composé tétrasulfane avec des chaînes carbonées plus courtes.

Tétrasulfane de tétraphényle : Contient des groupes phényles au lieu de chaînes alkyles.

Unicité

Le diicosyltétrasulfane est unique en raison de ses longues chaînes carbonées, qui lui confèrent des propriétés physiques et chimiques distinctes. Ces propriétés le rendent particulièrement utile dans des applications nécessitant une grande stabilité et des interactions spécifiques avec d'autres molécules.

Propriétés

Formule moléculaire |

C40H82S4 |

|---|---|

Poids moléculaire |

691.3 g/mol |

Nom IUPAC |

1-(icosyltetrasulfanyl)icosane |

InChI |

InChI=1S/C40H82S4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |

Clé InChI |

XVZGDOSANBGXRZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCSSSSCCCCCCCCCCCCCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)

![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)